N-methyl-N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride
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Overview
Description
It is a hydrochloride salt with the molecular formula C10H19ClN2O and a molecular weight of 218.73. This compound is primarily studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride involves several stepsThe reaction conditions typically involve the use of catalysts and reagents such as phenylsilane and iron complexes . The process may also include steps like hydrogenation, cyclization, and reduction.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve multi-step synthesis processes that can be scaled up for large-scale production. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-methyl-N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its effects on various biological pathways and processes.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders, such as epilepsy and anxiety.
Industry: It is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-methyl-N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors in the brain, leading to changes in neurotransmitter levels and neuronal activity. This inhibition can result in therapeutic effects, such as the reduction of seizure activity in epilepsy.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Piperidine: A six-membered heterocycle with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.
Uniqueness
N-methyl-N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride is unique due to its specific structure, which combines a piperidine ring with a cyclopropane carboxamide group. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
N-methyl-N-piperidin-3-ylcyclopropanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-12(10(13)8-4-5-8)9-3-2-6-11-7-9;/h8-9,11H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYBKQIJEODXNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCNC1)C(=O)C2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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